molecular formula C14H25NO2 B2608850 Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate CAS No. 2248311-46-6

Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate

Cat. No. B2608850
CAS RN: 2248311-46-6
M. Wt: 239.359
InChI Key: ZFJJLKGPNUHISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate, also known as TBAHA, is a bicyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has been shown to have a unique mechanism of action, which involves the formation of a stable complex with metal ions. This complexation enhances the reactivity of Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate and allows it to act as a catalyst in various reactions. Additionally, Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has been shown to have a chiral effect on the reactions it catalyzes, which can lead to the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. Additionally, Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has been shown to have antitumor activity, which may be due to its ability to inhibit the growth of cancer cells. Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has also been shown to have anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has several advantages for lab experiments, including its high yield and purity, its ability to act as a chiral auxiliary or ligand, and its unique mechanism of action. However, Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate also has some limitations, including its high cost, its limited availability, and its potential toxicity.

Future Directions

There are several future directions for the research of Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate, including the development of new synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action in more detail. Additionally, the use of Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate in the synthesis of new compounds with potential biological activity is an area of future research. The development of new applications for Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate in various scientific fields is also an area of future research.

Synthesis Methods

Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate can be synthesized using various methods, including the Mannich reaction, the reductive amination reaction, and the amidation reaction. The Mannich reaction involves the reaction of tert-butyl acetoacetate with formaldehyde and ammonia in the presence of a catalyst. The reductive amination reaction involves the reaction of ketones or aldehydes with primary or secondary amines in the presence of a reducing agent. The amidation reaction involves the reaction of tert-butyl acetoacetate with an amine in the presence of a coupling reagent. These methods have been used to produce Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate with high yields and purity.

Scientific Research Applications

Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and drug discovery. Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has been used as a chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and natural products. Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has also been used as a ligand in asymmetric catalysis reactions. Additionally, Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate has been used as a building block in the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics.

properties

IUPAC Name

tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-13(2,3)17-12(16)8-14(9-15)7-10-4-5-11(14)6-10/h10-11H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJJLKGPNUHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CC2CCC1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.